molecular formula C11H21ClN2O B1376575 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride CAS No. 1423025-80-2

1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride

Cat. No.: B1376575
CAS No.: 1423025-80-2
M. Wt: 232.75 g/mol
InChI Key: VTXPGKPXLLRJNV-UHFFFAOYSA-N
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Description

1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride is a chemical compound with the molecular formula C11H21ClN2O and a molecular weight of 232.75 g/mol . It is known for its unique structure, which includes a cyclopropylcarbonyl group attached to a piperidine ring. This compound is often used in pharmaceutical research and has various applications in scientific studies.

Preparation Methods

The synthesis of 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride involves several steps:

    Ethylation: The addition of an ethyl group to the piperidine ring.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt form.

The specific reaction conditions and industrial production methods are proprietary and may vary depending on the manufacturer .

Chemical Reactions Analysis

1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride undergoes several types of chemical reactions:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like sodium hydride or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound binds to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

1-Cyclopropanecarbonyl-3-ethylpiperidin-4-amine hydrochloride can be compared with other similar compounds, such as:

    1-Cyclopropanecarbonyl-3-methylpiperidin-4-amine hydrochloride: Similar structure but with a methyl group instead of an ethyl group.

    1-Cyclopropanecarbonyl-3-propylpiperidin-4-amine hydrochloride: Similar structure but with a propyl group instead of an ethyl group.

These compounds share similar chemical properties but may differ in their biological activity and applications .

Properties

IUPAC Name

(4-amino-3-ethylpiperidin-1-yl)-cyclopropylmethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c1-2-8-7-13(6-5-10(8)12)11(14)9-3-4-9;/h8-10H,2-7,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTXPGKPXLLRJNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1N)C(=O)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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